Zinc di-n-butyldithiocarbamate

Description

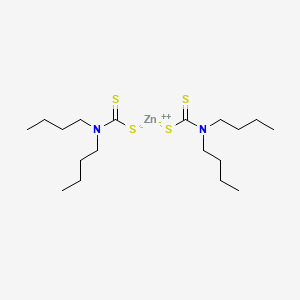

Zinc di-n-butyldithiocarbamate (ZDBC), with the chemical formula C₁₈H₃₆N₂S₄Zn and molecular weight 474.13 g/mol, is a coordination complex where zinc(II) ions are bonded to two di-n-butyldithiocarbamate ligands . It exists as a white to cream-colored powder, soluble in organic solvents like benzene and chloroform but insoluble in water . Structurally, ZDBC typically adopts a tetrahedral geometry around the zinc center, though dimeric configurations with five-coordinate zinc may form under specific conditions (e.g., bulky substituents) .

Properties

IUPAC Name |

zinc;N,N-dibutylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXSVZNGTQTENJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Hawley] Flakes; [MSDSonline] | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.26 | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787 | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green flakes | |

CAS No. |

136-23-2, 13927-77-0 | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc dibutyldithiocarbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 °C minimum | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787 | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of Sodium Di-n-butyldithiocarbamate :

Dibutylamine is mixed with sodium hydroxide (NaOH) in water, followed by the slow addition of CS₂ at 10–35°C. The exothermic reaction generates sodium di-n-butyldithiocarbamate:The reaction pH is maintained between 9–11 to prevent decomposition.

-

Metathesis with Zinc Salts :

A zinc salt solution (e.g., ZnCl₂) is added dropwise to the sodium dithiocarbamate solution, yielding Zn(BuDTC)₂:The product precipitates as a white solid, which is filtered, washed, and dried.

Limitations of Aqueous Methods

-

Impurity Formation : Byproducts like sodium chloride and residual amines require extensive washing, reducing yield.

-

Particle Agglomeration : Aqueous conditions promote irregular crystal growth, necessitating post-synthesis milling.

Modern Solvent-Based Synthesis Techniques

To address aqueous method limitations, solvent-based approaches have been developed. These methods utilize non-polar organic solvents (e.g., xylene, n-hexane) to enhance product purity and streamline purification.

Key Steps in Solvent-Based Synthesis

-

Reagent Preparation :

-

Controlled CS₂ Addition :

Carbon disulfide, dissolved in a secondary solvent (e.g., n-hexane), is added dropwise at 0–10°C to minimize side reactions. The reaction is exothermic, requiring precise temperature control. -

Thermal Activation :

After CS₂ addition, the mixture is heated to 30–50°C for 0.5–1.5 hours to complete the reaction:Water generated during the reaction is removed via azeotropic distillation with the solvent.

-

Purification :

The product is filtered, washed with fresh solvent, and dried under vacuum. The solvent is recovered for reuse, reducing waste.

Advantages Over Aqueous Methods

-

Higher Purity : Solvent-based synthesis avoids salt byproducts, yielding >98% pure Zn(BuDTC)₂.

-

Uniform Morphology : Controlled crystallization in organic solvents produces fine, free-flowing powders.

Industrial-Scale Production Protocols

Industrial production of Zn(BuDTC)₂ leverages large-scale reactors and continuous processes to meet commercial demand. Key considerations include cost efficiency, safety, and environmental compliance.

Scalable Reaction Conditions

| Parameter | Optimal Range | Industrial Equipment |

|---|---|---|

| Temperature | 5–50°C | Jacketed stainless steel reactors |

| CS₂ Addition Rate | 1–6 hours | Automated dosing systems |

| Solvent Recovery | >90% | Distillation columns |

| Yield | 85–92% | Centrifugal filters |

Comparative Analysis of Synthesis Methods

The table below contrasts aqueous and solvent-based methods using data from patent examples and industrial trials:

Chemical Reactions Analysis

Ligand Exchange Reactions

Zn(DBDC) participates in ligand exchange processes, especially in multi-component lubricant systems. Studies demonstrate its interaction with molybdenum dithiophosphate (Mo(DTP)) complexes, leading to mixed-ligand species:

Reaction:

Key Findings:

-

The exchange occurs rapidly at 25°C in non-polar solvents (e.g., toluene), favoring transfer of dithiocarbamate (DTC) ligands to Mo centers due to higher affinity ( ).

-

studies confirm the formation of monomeric and dimeric structures during exchange (Fig. 1) ( ).

Table 1: Ligand Exchange Efficiency with Mo Complexes

| System | Exchange Rate (Relative) | Dominant Product |

|---|---|---|

| Zn(DBDC) + Mo(DTP) | High | Mo(DTP)(DBDC) |

| Zn(DBDC) + Zn(DTP) | Moderate | Zn(DTP)(DBDC) (monomer/dimer) |

Catalytic Activity in Vulcanization

Zn(DBDC) accelerates sulfur cross-linking in rubber vulcanization. Its performance varies with alkyl chain length and reaction conditions:

Mechanism:

-

Facilitates radical and anionic pathways during sulfur polymerization.

-

Suppresses hydrogen sulfide (HS) evolution by competing with side reactions ( ).

Table 2: Catalytic Performance in Inverse Vulcanization

| Catalyst | Vitrification Time (min) | Yield (%) | (°C) |

|---|---|---|---|

| Zn(DBDC) | 45 | 78 | 32 |

| Uncatalyzed | 120 | 65 | 28 |

Notes:

-

Longer alkyl chains (e.g., butyl vs. ethyl) reduce Trommsdorff–Norrish effects, enhancing process control ( ).

-

Crown ether additives (e.g., 18-crown-6) amplify catalytic activity by activating nucleophilic pathways ( ).

Acid-Mediated Ligand Substitution

Zn(DBDC) reacts with strong acids, displacing dithiocarbamate ligands:

Reaction with HCl:

Outcome:

-

Forms zinc chloride and free dibutyldithiocarbamic acid (HDBDC) ( , ).

-

Analogous reactions with boron nitride yield zinc diethyldithiocarbamate ( ).

Radical Scavenging and Oxidation

Zn(DBDC) reacts with reactive oxygen species (e.g., singlet oxygen, ) and alkylperoxy radicals (ROO- ):

With Singlet Oxygen:

Key Observations:

-

Sulfur oxidation produces sulfinate (RSO) or sulfenate (RSO) ligands ( ).

-

Reaction rates correlate with ligand nucleophilicity: butyl groups enhance radical quenching ( ).

With Alkylperoxy Radicals:

Thermal Decomposition

At elevated temperatures (>150°C), Zn(DBDC) decomposes via:

Data:

Coordination Chemistry

Zn(DBDC) forms stable complexes with amines and transition metals:

Adduct Formation:

Structural Parameters:

Scientific Research Applications

Rubber Industry

ZDBC is primarily used as an accelerator in the vulcanization process of rubber. Its role is crucial in enhancing the speed and efficiency of vulcanization, which improves the elasticity and durability of rubber products.

- Mechanism : ZDBC promotes cross-linking between polymer chains during vulcanization, leading to improved mechanical properties of the rubber. This process is vital for producing tires, seals, and various rubber goods.

Lubricants

ZDBC has been investigated for its potential as an additive in lubricants. Its ability to form protective films on metal surfaces can reduce friction and wear, making it beneficial for engine oils and other lubrication systems.

- Case Study : Research has shown that ZDBC can enhance the tribological performance of lubricants by forming a protective MoS₂ tribofilm when mixed with molybdenum complexes. This interaction not only reduces friction but also improves wear resistance under high-stress conditions .

Agricultural Applications

ZDBC has been explored as a potential fungicide and pesticide due to its ability to interact with various biological systems. Its effectiveness against certain pathogens makes it a candidate for agricultural use.

- Research Findings : Studies indicate that ZDBC exhibits antifungal properties that could be harnessed for crop protection, although further research is needed to fully understand its efficacy and safety in agricultural contexts .

- Vulcanization Efficiency : A study demonstrated that incorporating ZDBC into rubber formulations significantly reduced curing time while enhancing tensile strength and elongation at break compared to formulations without ZDBC .

- Tribological Studies : In experiments involving engine oils, the addition of ZDBC resulted in lower friction coefficients and reduced wear on metal surfaces during high-load conditions, showcasing its potential as an effective lubricant additive .

- Agricultural Efficacy : In agricultural trials, ZDBC showed promising results against specific fungal pathogens affecting crops, suggesting its viability as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of zinc di-n-butyldithiocarbamate involves its ability to form stable complexes with metal ions, which enhances its catalytic and stabilizing properties. The compound interacts with various molecular targets, including enzymes and proteins, to exert its effects. The pathways involved in its action include the inhibition of oxidative stress and the stabilization of polymer structures .

Comparison with Similar Compounds

Structural and Geometric Variations

Zinc Dithiocarbamates

- Zinc Diethyldithiocarbamate: Shares a tetrahedral geometry with ZDBC but has shorter ethyl chains.

- Diaryl Derivatives (e.g., [Zn{S₂CN(p-tol)₂}₂]): Bulky aryl groups (e.g., tolyl, naphthyl) induce structural distortions. For instance, [Zn{S₂CN(2-nap)₂}₂] forms dimeric pairs with five-coordinate zinc centers, contrasting with ZDBC’s monomeric structure .

Other Metal Dithiocarbamates

- Nickel(II) Dithiocarbamates: Adopt octahedral or square-planar geometries, differing from zinc’s tetrahedral preference.

- Molybdenum Dithiocarbamates (MoDTC) : Exhibit superior antioxidant performance in lubricants compared to ZDBC, particularly when combined with aromatic amines (e.g., initial oxidation temperature increased by 20–30°C) .

Rubber Vulcanization

- ZDBC vs. Thiuram/Thiazole Accelerators :

Lubricant Additives

ZDBC vs. MoDTC :

Property ZDBC MoDTC Oxidation Inhibition Moderate (IOT: ~180°C) High (IOT: ~210°C) Synergy with Amines Yes (e.g., +15% OIT increase) Yes (e.g., +25% OIT increase) Cost Low High

Thermal and Chemical Stability

- Thermal Decomposition : ZDBC degrades at ~200°C to yield ZnS, whereas diaryl derivatives (e.g., [Zn{S₂CN(p-anisyl)₂}₂]) decompose at higher temperatures (~250°C) due to aromatic stabilization .

- Solubility: ZDBC’s solubility in non-polar solvents (e.g., gasoline) is lower than diethyldithiocarbamate derivatives, limiting its use in polar matrices .

Toxicity and Environmental Impact

- ZDBC vs. Diethyldithiocarbamate : Both are highly toxic, but ZDBC’s larger alkyl groups may reduce acute bioavailability compared to shorter-chain analogs .

- Regulatory Status : ZDBC is restricted under REACH for environmental persistence, whereas MoDTC faces fewer regulations due to lower ecotoxicity .

Biological Activity

Zinc di-n-butyldithiocarbamate (ZDBC) is a compound belonging to the class of dithiocarbamates, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of ZDBC, supported by relevant data and case studies.

Chemical Structure and Synthesis

ZDBC is synthesized through the reaction of carbon disulfide with di-n-butylamine in the presence of a strong base, followed by coordination with zinc salts. The resulting complex exhibits a distorted square pyramidal geometry, which influences its biological activity. The synthesis process can be summarized as follows:

-

Formation of Dithiocarbamate :

where R is n-butyl.

-

Complexation with Zinc :

Antimicrobial Properties

ZDBC has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that dithiocarbamate complexes, including ZDBC, exhibit potent antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes and inhibit enzyme activity.

- Case Study : A study published in Chemistry reported that ZDBC showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of many conventional antibiotics .

Cytotoxic Effects

ZDBC has been found to possess cytotoxic properties, particularly against cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress and disruption of cellular signaling pathways.

- Research Findings : In vitro studies revealed that ZDBC induced apoptosis in human cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation, caspase activation |

| MCF-7 | 20 | Cell cycle arrest, apoptosis induction |

| A549 | 25 | Mitochondrial dysfunction |

Antioxidant Activity

ZDBC has also been studied for its antioxidant properties. It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.

- Mechanism : The compound's ability to chelate metal ions contributes to its antioxidant effects, preventing metal-catalyzed oxidation reactions .

Environmental Impact and Biodegradation

The environmental fate of ZDBC is crucial, especially in rubber manufacturing where it is used as a vulcanization accelerator. Studies indicate that ZDBC can degrade under certain conditions, leading to the release of potentially harmful metabolites.

- Biodegradation Study : Research showed that ZDBC undergoes microbial degradation in soil environments, resulting in reduced toxicity over time. However, its metabolites may still pose ecological risks .

Toxicological Profile

ZDBC exhibits low acute toxicity; however, chronic exposure can lead to adverse health effects. Key findings include:

Q & A

Q. What are the standard synthesis protocols for zinc di-nnn-butyldithiocarbamate, and how can purity be validated?

Zinc di--butyldithiocarbamate is synthesized by reacting di--butylamine with carbon disulfide in the presence of zinc oxide . Key parameters include maintaining a stoichiometric ratio (2:1 for amine to CS) and controlling reaction temperature (typically 20–40°C). Post-synthesis, purity can be validated via EDTA titration to quantify zinc content (≥95.0% purity threshold) . Complementary techniques like FTIR (to confirm dithiocarbamate ligand vibrations at 950–1250 cm) and elemental analysis (C, H, N, S, Zn) are recommended.

Q. What spectroscopic and crystallographic methods are suitable for characterizing zinc di--butyldithiocarbamate?

- Spectroscopy : UV-Vis spectroscopy can identify ligand-to-metal charge transfer bands (250–350 nm). FTIR confirms the presence of C=S (1500–1600 cm) and C–N (1250–1350 cm) bonds .

- Crystallography : Single-crystal X-ray diffraction reveals tetrahedral coordination around Zn(II), as seen in analogous dithiocarbamate complexes (e.g., Zn–S bond lengths of ~2.3–2.5 Å) .

Q. How does zinc di-nnn-butyldithiocarbamate function as a vulcanization accelerator in rubber?

The compound acts as a secondary accelerator, decomposing at vulcanization temperatures (~150°C) to generate reactive sulfur species that crosslink rubber polymers. Its efficacy depends on the zinc-dithiocarbamate complex’s thermal stability and interaction with primary accelerators (e.g., thiurams) . Researchers should optimize dosage (0.5–2.0 phr) and curing conditions (time, temperature) using rheometry or tensile testing.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photostabilization effects of zinc di-nnn-butyldithiocarbamate across polymer matrices?

Discrepancies in photofade inhibition (e.g., effectiveness in polystyrene vs. polycarbonate ) may arise from polymer-dye interactions or energy transfer mechanisms. To address this:

- Conduct fluorescence quenching assays to evaluate energy transfer efficiency.

- Use electron paramagnetic resonance (EPR) to detect radical scavenging activity under UV exposure.

- Compare degradation kinetics via accelerated weathering tests (e.g., QUV aging) with HPLC analysis of degradation byproducts.

Q. What mechanistic insights explain zinc di-nnn-butyldithiocarbamate’s dual role as an antioxidant and pro-oxidant in lubricants?

The compound scavenges peroxyl radicals via sulfur-centered reactivity, inhibiting oxidation. However, under high shear stress or thermal degradation, it may release reactive sulfur species that catalyze oxidation. Researchers should:

- Perform rotating pressure vessel oxidation tests (RPVOT) to quantify antioxidant efficacy.

- Monitor pro-oxidant behavior using chemiluminescence or hydroperoxide titration under controlled degradation conditions.

Q. How do toxicity studies reconcile conflicting carcinogenicity data for zinc di-nnn-butyldithiocarbamate?

While oral and subcutaneous administration in mice induced lung and liver tumors , conflicting data may stem from species-specific metabolic pathways or dose thresholds. Recommended approaches:

- Conduct in vitro genotoxicity assays (Ames test, micronucleus assay) to assess mutagenicity.

- Evaluate bioaccumulation in mammalian cell lines (e.g., HepG2) using ICP-MS for zinc quantification.

- Compare results with structurally analogous complexes (e.g., nickel di--butyldithiocarbamate) to isolate ligand-specific effects .

Q. What advanced computational methods model the ligand-exchange dynamics of zinc di-nnn-butyldithiocarbamate in catalytic systems?

Density functional theory (DFT) simulations can predict ligand dissociation energies and intermediate stability during catalytic cycles (e.g., rubber vulcanization). Focus on:

- Optimizing Zn–S bond parameters using B3LYP/6-31G* basis sets.

- Simulating reaction pathways for sulfur radical generation.

- Validate models with experimental EXAFS data to refine coordination geometry.

Methodological and Ethical Considerations

Q. What safety protocols are critical when handling zinc di--butyldithiocarbamate in laboratory settings?

- Use fume hoods and PPE (gloves, goggles) due to irritant risks .

- Avoid inhalation of fine powders; employ wet methods for transfer.

- Dispose of waste via chelation (e.g., EDTA treatment) to neutralize zinc ions before incineration.

Q. How can researchers ensure reproducibility in studies involving zinc dithiocarbamate complexes?

- Standardize synthesis protocols (e.g., reagent purity, reaction atmosphere).

- Report crystallographic data (CCDC deposition) and spectral baselines.

- Use reference materials (e.g., NIST-certified zinc standards) for analytical calibration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.